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Compound of Interest

Compound Name: 4-Methylanisole

Cat. No.: B047524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-methylanisole, a key aromatic compound utilized in various research and development

applications, including fragrance and pharmaceutical synthesis. This document presents its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete

with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-
methylanisole. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 4-methylanisole is characterized by distinct signals corresponding to

the aromatic protons, the methoxy group protons, and the methyl group protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.08 d 2H Ar-H (ortho to -CH₃)

6.79 d 2H
Ar-H (ortho to -OCH₃)

[1]

3.76 s 3H -OCH₃

2.28 s 3H Ar-CH₃

Data obtained in CDCl₃ at 90 MHz.[2][3] Note: The assignment of aromatic protons is based on

the electron-donating nature of the methoxy group, which shields the ortho protons to a greater

extent than the methyl group.[4]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the six unique carbon environments in the 4-methylanisole
molecule, taking into account the molecule's symmetry.[1]

Chemical Shift (δ) ppm Assignment

157.65 C-OCH₃ (ipso)[1][2]

129.94 C-CH₃ (ipso)[1][2]

130.0 CH (ortho to -CH₃)[1]

113.81 CH (ortho to -OCH₃)[1][2]

55.15 -OCH₃[1][2]

20.41 Ar-CH₃[2]

Data obtained in CDCl₃ at 15.09 MHz.[2]

Experimental Protocol for NMR Spectroscopy
The following protocol outlines a general procedure for acquiring NMR spectra of 4-
methylanisole.
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1. Sample Preparation:

Accurately weigh approximately 10-20 mg of 4-methylanisole for ¹H NMR and 50-100 mg

for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid

height is around 4-5 cm.

Cap the NMR tube securely.

2. Instrumentation and Data Acquisition:

The data presented were acquired on JEOL (90 MHz) and NEVA (15.09 MHz)

spectrometers.[2] Modern high-field NMR spectrometers (e.g., 400 MHz or 500 MHz) can

also be used for higher resolution.

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the free induction decay (FID) for both ¹H and ¹³C nuclei. Standard pulse programs

are typically used.

For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-

noise ratio.

3. Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to obtain pure absorption peaks.
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Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C) as a secondary reference or tetramethylsilane (TMS) as an

internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of 4-methylanisole shows characteristic absorption bands for aromatic C-H,

aliphatic C-H, C-O, and C=C bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3000-2850 Strong
C-H stretching (aromatic and

aliphatic)

1610, 1580, 1510 Medium-Strong C=C stretching (aromatic ring)

1245 Strong
C-O-C asymmetric stretching

(ether)

1035 Strong
C-O-C symmetric stretching

(ether)

820 Strong
C-H out-of-plane bending

(para-disubstituted benzene)

Data corresponds to a liquid film or vapor phase spectrum.

Experimental Protocol for IR Spectroscopy
The following describes a typical procedure for obtaining an IR spectrum of liquid 4-
methylanisole.

1. Sample Preparation (Neat Liquid):
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Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a single drop of 4-methylanisole directly onto the center of the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The spectral range is typically 4000-400 cm⁻¹.

3. Data Processing:

The resulting spectrum will be in terms of transmittance or absorbance versus wavenumber.

Label the significant peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions

based on their mass-to-charge ratio (m/z), providing information about the molecular weight

and fragmentation pattern.

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 4-methylanisole shows a prominent molecular

ion peak and several characteristic fragment ions.
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m/z Relative Intensity (%) Assignment

122 100 [M]⁺ (Molecular Ion)

107 85 [M - CH₃]⁺

91 20 [C₇H₇]⁺ (Tropylium ion)

77 78 [C₆H₅]⁺ (Phenyl cation)[2]

79 52 [C₆H₇]⁺[2]

Data obtained via Electron Ionization (EI).[2]

Experimental Protocol for Mass Spectrometry
A common method for analyzing a volatile liquid like 4-methylanisole is Gas Chromatography-

Mass Spectrometry (GC-MS).

1. Sample Preparation:

Prepare a dilute solution of 4-methylanisole in a volatile organic solvent such as

dichloromethane or hexane (e.g., 1 mg/mL).

2. Instrumentation and Data Acquisition (GC-MS):

Gas Chromatograph (GC):

Injector: Set to a temperature of ~250°C.

Column: A nonpolar capillary column (e.g., HP-5ms) is suitable.

Oven Program: Start at a low temperature (e.g., 50°C), then ramp up to a higher

temperature (e.g., 250°C) to ensure separation from any impurities.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer (MS):

Ionization Source: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: Typically m/z 40-400.

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

3. Data Processing:

The GC will separate 4-methylanisole from the solvent and any impurities.

As the compound elutes from the GC column, it will enter the mass spectrometer and a

mass spectrum will be generated.

Identify the peak corresponding to 4-methylanisole in the total ion chromatogram (TIC).

Analyze the mass spectrum for that peak to identify the molecular ion and major fragment

ions.

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

4-methylanisole.
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A flowchart of the spectroscopic analysis workflow for 4-Methylanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b047524#spectroscopic-data-of-4-methylanisole-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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